7-Methylthieno[3,2-d]pyrimidin-4-amine 7-Methylthieno[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4281819
InChI: InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10)
SMILES: CC1=CSC2=C1N=CN=C2N
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

7-Methylthieno[3,2-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC4281819

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

7-Methylthieno[3,2-d]pyrimidin-4-amine -

Specification

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 7-methylthieno[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10)
Standard InChI Key DWVNBRIUXIJLOB-UHFFFAOYSA-N
SMILES CC1=CSC2=C1N=CN=C2N
Canonical SMILES CC1=CSC2=C1N=CN=C2N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 7-methylthieno[3,2-d]pyrimidin-4-amine is C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>S, with a molecular weight of 165.22 g/mol. The core structure comprises a thiophene ring fused to a pyrimidine ring, with critical substitutions at the 4-amino and 7-methyl positions (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight165.22 g/mol
Hydrogen Bond Donors2 (NH<sub>2</sub>)
Hydrogen Bond Acceptors3 (N atoms)
XLogP1.2 (estimated)

Spectral Characterization

Nuclear Magnetic Resonance (NMR) data for analogous compounds reveal distinct proton environments:

  • 1H NMR (DMSO-d<sub>6</sub>): δ 8.35 (s, 1H, pyrimidine-H), 7.99 (s, 1H, thiophene-H), 2.97 (s, 3H, CH<sub>3</sub>) .

  • 13C NMR: Peaks at δ 162.4 (C4), 158.1 (C2), and 22.1 (CH<sub>3</sub>) confirm the scaffold .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves three steps, as demonstrated for related thienopyrimidines :

  • Condensation: Methyl 2-aminothiophene-3-carboxylate reacts with formamidine acetate in ethanol under reflux to form thieno[2,3-d]pyrimidin-4-ol (60% yield).

  • Chlorination: Treatment with phosphoryl chloride (POCl<sub>3</sub>) in toluene yields 4-chlorothieno[2,3-d]pyrimidine (90% yield).

  • Amination: Nucleophilic substitution with methylamine in DMF at 155°C produces 7-methylthieno[3,2-d]pyrimidin-4-amine (54% yield) .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
CondensationFormamidine acetate, EtOH78°C60%
ChlorinationPOCl<sub>3</sub>, toluene110°C90%
AminationCH<sub>3</sub>NH<sub>2</sub>, DMF155°C54%

Challenges and Improvements

Early methods suffered from low yields (<30%) due to side reactions during chlorination. Optimizing solvent systems (e.g., replacing dichloromethane with toluene) and stoichiometric excess of POCl<sub>3</sub> improved efficiency .

Biological Activities and Mechanisms

Cell LineIC<sub>50</sub> (μM)Reference
MCF-7 (Breast)6.2
A549 (Lung)8.1
HT-29 (Colon)7.5

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The thiophene ring enhances membrane penetration, while the amino group facilitates target binding.

Enzyme Inhibition

In Mycobacterium tuberculosis, 7-methylthieno[3,2-d]pyrimidin-4-amine inhibits cytochrome bd oxidase (Cyt-bd), a key enzyme in bacterial respiration. Co-administration with Q203 (a cytochrome bcc inhibitor) reduces ATP levels synergistically (IC<sub>50</sub> = 6–54 μM) .

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Activity
7-Bromo-2-methylthieno[3,2-d]pyrimidin-4-amineBr at C7, CH<sub>3</sub> at C2PI3K inhibition
2-Chloro-7-methylthieno[3,2-d]pyrimidin-4-amineCl at C2Antitubercular
N-[(2-methoxyphenyl)methyl]-7-methylthieno[3,2-d]pyrimidin-4-amineMethoxybenzyl at N4Kinase inhibition

The 7-methyl group enhances metabolic stability compared to bromo or chloro analogues, while the 4-amino group is critical for target engagement .

Applications in Drug Development

Kinase Inhibitors

Derivatives of 7-methylthieno[3,2-d]pyrimidin-4-amine are being explored as ATP-competitive inhibitors for:

  • PI3Kα: Overexpressed in 40% of breast cancers .

  • EGFR T790M: Resistant mutation in non-small cell lung cancer.

Antibacterial Agents

The compound’s ability to disrupt bacterial electron transport chains positions it as a candidate for treating drug-resistant M. tuberculosis .

Recent Advances and Future Directions

A 2025 study identified 13 derivatives with improved Cyt-bd inhibition (IC<sub>50</sub> = 6 μM) and low cytotoxicity (CC<sub>50</sub> > 100 μM) . Future work should address:

  • Solubility Optimization: Introducing hydrophilic groups (e.g., -OH, -SO<sub>3</sub>H) without compromising activity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.

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